molecular formula C9H17ClFNO2 B1486067 Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride CAS No. 2205503-66-6

Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride

Cat. No.: B1486067
CAS No.: 2205503-66-6
M. Wt: 225.69 g/mol
InChI Key: XCYOTBNRMGLOFA-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride is a fluorinated piperidine derivative that serves as a versatile chemical intermediate and building block in organic synthesis and pharmaceutical research . Piperidine carboxylates are fundamental scaffolds in medicinal chemistry, frequently employed in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules . The strategic incorporation of a fluorine atom at the 4-position and a methyl group on the nitrogen atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable template for structure-activity relationship (SAR) studies in drug discovery campaigns . This compound is part of a broader class of chemicals supplied for the research, development, and manufacturing of advanced pharmaceutical intermediates . As with all fine chemicals, proper handling procedures should be observed. This product is intended For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request specific technical data, including certificates of analysis, directly from the supplier.

Properties

IUPAC Name

ethyl 4-fluoro-1-methylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2.ClH/c1-3-13-8(12)9(10)4-6-11(2)7-5-9;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYOTBNRMGLOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a fluorine atom and an ethyl ester group. The synthesis typically involves the reductive amination of piperidine derivatives, which has been shown to yield compounds with varying biological activities. The presence of the fluorine atom is significant, as it can influence the compound's lipophilicity and receptor binding affinity.

1. Muscarinic Acetylcholine Receptor Modulation

Research indicates that compounds with a piperidine structure can selectively modulate muscarinic acetylcholine receptors (mAChRs), which play critical roles in cognitive functions and neurodegenerative diseases. This compound has been investigated for its potential to act as an allosteric modulator at these receptors, particularly M1 and M4 subtypes, which are implicated in Alzheimer's disease treatment .

2. Antimalarial Properties

While not primarily focused on antimalarial activity, studies on related piperidine derivatives have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. Compounds with similar structural motifs have shown IC50 values in the low nanomolar range, suggesting that this compound may also possess antimalarial properties worth exploring .

3. Anticancer Activity

Recent advances have highlighted the anticancer potential of piperidine derivatives. Some studies indicate that compounds with piperidine rings exhibit cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation through interactions with specific molecular targets .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring and substituents significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances receptor binding affinity and selectivity. A comparative analysis of different analogs illustrates that variations in substituent position can lead to marked differences in efficacy against various biological targets.

CompoundStructureBiological ActivityIC50 (nM)
Compound AStructure AmAChR Modulation850
Compound BStructure BAntimalarial13.64
Compound CStructure CAnticancer700

Case Studies

Case Study 1: Cognitive Enhancement
In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced amyloid-beta levels in cerebrospinal fluid, indicating potential therapeutic benefits for cognitive decline associated with neurodegeneration .

Case Study 2: Antimalarial Efficacy
A series of piperidine derivatives were tested against chloroquine-sensitive and resistant strains of P. falciparum. Compounds closely related to this compound exhibited promising results, suggesting further investigation into its antimalarial properties could be beneficial .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Recent studies have indicated that piperidine derivatives, including ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride, exhibit potential anticancer properties. Research has shown that certain piperidine derivatives can induce apoptosis in cancer cells and have cytotoxic effects greater than established chemotherapeutic agents such as bleomycin . The compound's structure allows it to interact effectively with protein binding sites, enhancing its biological activity against various cancer cell lines.

1.2 Neurological Disorders

The compound is also being investigated for its effects on serotonergic receptor activity. It has been suggested that modifications to the piperidine structure can lead to beneficial effects in treating neuropsychiatric conditions such as schizophrenia, depression, and anxiety disorders . The pharmacological profile of similar compounds indicates potential use in managing symptoms associated with these disorders.

Synthesis and Formulation

2.1 Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent fluorination processes. For example, the hydrochloride salt form is often preferred due to its enhanced solubility in aqueous solutions, making it suitable for various pharmaceutical formulations .

2.2 Formulation Strategies

Formulations can include injectable solutions, tablets, or capsules. The choice of formulation depends on the desired pharmacokinetic properties and the specific therapeutic application. For instance, injectable forms may be prepared using saline or glucose solutions as carriers .

Case Studies and Research Findings

3.1 Efficacy in Cancer Treatment

A study focusing on the anticancer effects of piperidine derivatives demonstrated that this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells. This study utilized a three-component cycloaddition reaction followed by enamine formation, resulting in compounds with enhanced biological activity compared to traditional chemotherapeutics .

3.2 Neuropsychiatric Applications

In research aimed at treating neuropsychiatric diseases, compounds structurally similar to ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate have exhibited promising results in modulating serotonin receptors. These findings suggest that such compounds could be developed into effective treatments for conditions like major depression and anxiety disorders .

Summary of Findings

Application AreaCompound ActivityReference
AnticancerInduces apoptosis in cancer cells
Neurological DisordersModulates serotonergic receptors
Synthesis MethodologyInvolves multi-step synthesis with enhanced solubility
FormulationSuitable for injectable and oral dosage forms

Comparison with Similar Compounds

Ethyl 4-Oxo-Piperidine-3-Carboxylate Hydrochloride

  • Molecular Formula: C₈H₁₃NO₃·HCl
  • Molecular Weight : 219.66 g/mol
  • Key Differences : Replaces the 4-fluoro and 1-methyl groups with a 4-oxo (ketone) group.
  • Properties : The ketone group increases polarity but reduces metabolic stability compared to the fluorine substituent in the target compound. It is commonly used as a synthetic intermediate for heterocyclic chemistry .

4-(Diphenylmethoxy)Piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol
  • Key Differences : Features a bulky diphenylmethoxy group instead of the ethyl carboxylate and fluorine.
  • Properties: Reduced solubility in polar solvents due to the hydrophobic diphenyl group. Regulatory data (e.g., SDS) highlight unknown toxicity and stability parameters, unlike the fluorinated analog, which may have better-defined safety profiles in pharmaceutical contexts .

H-7 Hydrochloride (1-(5-Isoquinolinesulfonyl)-2-Methylpiperazine·2HCl)

  • Molecular Formula : C₁₄H₁₉N₃O₂S·2HCl
  • Molecular Weight : 384.7 g/mol
  • Key Differences: A piperazine derivative with an isoquinoline sulfonyl group.
  • Properties : Acts as a kinase inhibitor due to its sulfonamide moiety. The target compound lacks this functional group but shares the hydrochloride salt form, enhancing its crystallinity and stability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate HCl C₉H₁₆FNO₂·HCl 237.7 4-F, 1-CH₃, ethyl carboxylate Polar solvents Pharmaceutical intermediate
Ethyl 4-oxo-piperidine-3-carboxylate HCl C₈H₁₃NO₃·HCl 219.66 4-oxo, ethyl carboxylate Polar solvents Synthesis intermediate
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Low solubility Research chemical
H-7 Hydrochloride C₁₄H₁₉N₃O₂S·2HCl 384.7 Isoquinoline sulfonyl, methyl piperazine Moderate (aqueous) Kinase inhibitor

Research Findings and Functional Insights

  • Fluorine Substituent: The 4-fluoro group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like Ethyl 4-oxo-piperidine-3-carboxylate HCl. Fluorine’s electron-withdrawing effects also improve resistance to oxidative degradation .
  • Ethyl Carboxylate Group : This moiety increases solubility in polar solvents, a trait shared with H-7 hydrochloride but absent in 4-(diphenylmethoxy)piperidine HCl. This makes the target compound more suitable for drug formulation .

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride typically involves:

  • Construction of the piperidine ring with the appropriate substituents (fluoro and methyl groups).
  • Esterification to form the ethyl carboxylate.
  • Formation of the hydrochloride salt for stability and isolation.

The synthesis often starts from substituted aromatic or nitrile precursors, followed by catalytic hydrogenation and functional group transformations.

Key Preparation Routes and Reaction Conditions

Step Reaction Type Starting Material(s) Reagents/Conditions Yield Notes/References
1 Formation of 4-(p-fluorophenyl)-1-methyl-2-oxopiperidine-3-carboxylate p-Fluorocinnamonitrile or related nitrile Multi-step process including alkylation, reduction, and cyclization; hydrogenation with Adams catalyst under 6.0 MPa H2, room temp, 5h Not specified Patented method emphasizing reduction and resolution steps for chiral intermediates
2 Esterification of 4-piperidinecarboxylate Isonipecotic acid Thionyl chloride in absolute ethanol, 0°C to reflux for 48h 94% Classical esterification yielding ethyl 4-piperidinecarboxylate, precursor for fluorinated derivatives
3 One-step cyclization to 4-substituted/N-substituted ethyl 4-piperidinecarboxylate Compound with active methano and N-substituted diethanolamine diphenyl sulfonate Sodium hydride, one-step cyclization High yield (not quantified) Simplified method for substituted piperidines, suitable for industrial scale
4 N-alkylation and fluorination Ethyl 4-aminopiperidinecarboxylate and fluorinated intermediates N,N-dimethylacetamide, 155°C, 68h, inert atmosphere 45% Detailed reaction with purification by silica gel chromatography, confirmed by NMR and MS
5 Fluorination via nucleophilic substitution 4-piperidinecarboxylate derivatives Use of tetrabutylammonium fluoride, N-methylpyrrolidinone, 120°C, 1-3h >95% conversion (HPLC) Efficient fluorination step critical for introducing fluoro substituent

Detailed Reaction Descriptions

3.1. Starting Material Preparation

  • The synthesis often begins with p-fluorocinnamonitrile, which undergoes alkylation and reduction to form the 4-(p-fluorophenyl)-1-methyl-2-oxopiperidine-3-carboxylate intermediate. This intermediate is crucial for introducing the fluorine atom at the 4-position of the piperidine ring.

3.2. Esterification

  • Isonipecotic acid is converted to ethyl 4-piperidinecarboxylate by refluxing with thionyl chloride in absolute ethanol for 48 hours at 0°C initially, yielding 94% product after workup. This step is essential for forming the ethyl ester moiety.

3.3. Cyclization and Substitution

  • A one-step cyclization method using sodium hydride and N-substituted diethanolamine diphenyl sulfonate provides an efficient route to 4-substituted ethyl 4-piperidinecarboxylates with high yield and simple operation, suitable for both lab and industrial scale.

3.4. N-Methylation and Fluorination

  • N-alkylation is achieved by reacting ethyl 4-aminopiperidinecarboxylate with appropriate fluorinated intermediates in N,N-dimethylacetamide at 155°C for 68 hours under inert atmosphere, yielding about 45% after chromatographic purification.

  • Fluorination is efficiently performed by nucleophilic substitution using tetrabutylammonium fluoride in N-methylpyrrolidinone at 120°C, achieving over 95% conversion as monitored by HPLC. This step introduces the fluorine atom at the 4-position.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C9H17ClFNO2
Molecular Weight 225.69 g/mol
Key Intermediate 4-(p-fluorophenyl)-1-methyl-2-oxopiperidine-3-carboxylate
Esterification Agent Thionyl chloride in ethanol
Fluorination Reagent Tetrabutylammonium fluoride
Typical Reaction Temperature 0°C to 155°C depending on step
Reaction Time 1 min (microwave) to 68 h
Yield Range 34% to >95% conversion depending on step

Research Findings and Practical Considerations

  • The multi-step synthesis requires careful control of reaction conditions, especially during fluorination and N-methylation, to achieve acceptable yields.

  • The use of catalytic hydrogenation under high pressure (6.0 MPa) with Adams catalyst is effective for reduction steps in intermediate synthesis.

  • The one-step cyclization method offers a streamlined alternative to traditional multi-step routes, improving operational simplicity and yield.

  • Purification typically involves extraction with ethyl acetate and recrystallization or column chromatography to isolate the hydrochloride salt in pure form.

  • Fluorination efficiency is significantly enhanced by phase-transfer catalysts such as tetrabutylammonium fluoride, which facilitates nucleophilic substitution on the piperidine ring.

Q & A

Q. How can the synthesis of Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride be optimized for higher yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of the piperidine ring followed by esterification and salt formation. Key steps include:

Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions (e.g., dry THF, -78°C to 0°C) to introduce the fluorine substituent at the 4-position .

Esterification : Reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate ester .

Salt Formation : Precipitation with HCl in ethanol to obtain the hydrochloride salt .

  • Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to avoid over-fluorination or side reactions.
  • Use recrystallization (e.g., ethanol/water mixture) to improve purity (>98%) .

Q. What analytical methods are recommended to confirm the identity and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
  • 1H/13C NMR : Verify fluorine-induced chemical shifts (e.g., 4-fluoro substituent causes deshielding of adjacent protons) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (80:20 v/v) to assess purity (>98%) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 234.1 for the free base) .

Advanced Research Questions

Q. How does the stereochemistry at the 4-fluoro position influence biological activity?

  • Methodological Answer : Fluorine’s electronegativity and steric effects alter receptor binding. For example:
  • In Silico Docking : Compare enantiomers using software like AutoDock Vina to model interactions with opioid receptors (e.g., µ-opioid receptor). Fluorine’s position may enhance hydrogen bonding with Thr307 .
  • In Vitro Assays : Test racemic vs. resolved enantiomers in receptor-binding assays (IC50 values). Fluorine’s axial vs. equatorial orientation can lead to 10-fold differences in affinity .

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

  • Methodological Answer : Discrepancies often arise from metabolic stability or bioavailability. Strategies include:

Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., de-esterified products) in plasma .

PK/PD Modeling : Correlate plasma concentration (AUC) with efficacy in animal models (e.g., tail-flick test for analgesia) .

Permeability Assays : Evaluate Caco-2 cell permeability to assess intestinal absorption limitations .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodological Answer : The compound’s ester group and fluorine substituent make it sensitive to hydrolysis and thermal degradation:
  • pH Stability : Perform forced degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24 hrs). Hydrolysis of the ester group is accelerated in basic conditions (>50% degradation at pH 10) .
  • Thermal Stability : Store at -20°C in airtight containers; avoid repeated freeze-thaw cycles to prevent HCl dissociation .

Q. What computational approaches predict interactions with non-target receptors (e.g., sigma-1)?

  • Methodological Answer : Use molecular dynamics (MD) simulations and homology modeling:
  • MD Simulations : Apply AMBER or GROMACS to simulate ligand-receptor interactions over 100 ns. Fluorine’s van der Waals radius may clash with sigma-1’s Leu65 residue, reducing off-target binding .
  • Free Energy Calculations : Compute binding affinities (ΔG) using MM-PBSA to prioritize derivatives with higher selectivity .

Safety and Compliance

Q. What are the recommended handling protocols to mitigate risks during in vivo studies?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood; monitor airborne particulates with HEPA filters .
  • Waste Disposal : Neutralize with 1M NaOH before incineration to avoid HCl release .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride

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